molecular formula C18H16F4N2O4S B2420307 1-(4-fluorobenzenesulfonyl)-N-[4-(trifluoromethoxy)phenyl]pyrrolidine-2-carboxamide CAS No. 317377-84-7

1-(4-fluorobenzenesulfonyl)-N-[4-(trifluoromethoxy)phenyl]pyrrolidine-2-carboxamide

Cat. No.: B2420307
CAS No.: 317377-84-7
M. Wt: 432.39
InChI Key: FDFUDPAWFUAXDH-UHFFFAOYSA-N
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Description

1-(4-Fluorobenzenesulfonyl)-N-[4-(trifluoromethoxy)phenyl]pyrrolidine-2-carboxamide is a synthetic chemical reagent designed for research applications. This compound belongs to a class of aromatic sulfonamide derivatives, which have been investigated for their potential as inhibitors of key enzymes, including phospholipases and protein kinases . Its molecular structure integrates a pyrrolidine-2-carboxamide core, a feature present in other biologically active research compounds , and is substituted with both 4-fluorobenzenesulfonyl and 4-(trifluoromethoxy)phenyl groups. The inclusion of fluorine and trifluoromethoxy substituents is a common strategy in medicinal chemistry to fine-tune a molecule's properties, such as its metabolic stability, lipophilicity, and binding affinity to biological targets . Researchers can utilize this compound as a key intermediate or as a tool molecule in drug discovery programs, particularly in the study of enzyme function and signal transduction pathways. As with all compounds of this nature, it is supplied For Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

1-(4-fluorophenyl)sulfonyl-N-[4-(trifluoromethoxy)phenyl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F4N2O4S/c19-12-3-9-15(10-4-12)29(26,27)24-11-1-2-16(24)17(25)23-13-5-7-14(8-6-13)28-18(20,21)22/h3-10,16H,1-2,11H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDFUDPAWFUAXDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)F)C(=O)NC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F4N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-fluorobenzenesulfonyl)-N-[4-(trifluoromethoxy)phenyl]pyrrolidine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C18H17F4N3O3S

Research indicates that compounds with similar structures often act as inhibitors or modulators of specific biological pathways. The sulfonamide moiety is known to interact with various enzymes and receptors, potentially affecting pathways related to pain modulation, inflammation, and other physiological processes.

1. Inhibition of Ion Channels

Studies have shown that compounds structurally similar to this compound exhibit selective inhibition of voltage-gated sodium channels (NaV). This inhibition is particularly relevant in the context of pain management, as NaV channels are crucial in the transmission of pain signals.

2. Anti-inflammatory Effects

The compound may also demonstrate anti-inflammatory properties. Sulfonamide derivatives have been reported to reduce pro-inflammatory cytokine production and inhibit pathways leading to inflammation. This activity could be beneficial in treating conditions characterized by excessive inflammation.

3. Anticancer Potential

Emerging research suggests that certain sulfonamide derivatives possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The mechanism may involve the modulation of signaling pathways associated with cell proliferation and survival.

Case Study 1: Pain Management

A study evaluated the efficacy of a related compound as a NaV1.7 inhibitor, demonstrating significant analgesic effects in preclinical models. The findings suggest that this compound could have similar applications in pain relief therapies.

Case Study 2: Anti-inflammatory Activity

In vitro studies showed that analogs of this compound reduced levels of inflammatory markers in human cell lines. These results support the hypothesis that the compound may mitigate inflammatory responses through its action on specific cellular pathways.

Data Table: Biological Activities

Activity TypeDescriptionReference Source
NaV Channel InhibitionSelective inhibition of NaV1.7 channels, reducing pain signals
Anti-inflammatoryDecreased cytokine production in cell models
AnticancerInduction of apoptosis in cancer cell lines

Scientific Research Applications

Scientific Research Applications

1. Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast, lung, and colon cancers. The mechanism of action is believed to involve the modulation of key signaling pathways associated with cell survival and apoptosis.

  • Case Study: A study published in Frontiers in Chemistry demonstrated that derivatives of similar structural motifs showed significant cytotoxic effects on human cancer cell lines, suggesting that the compound may act through similar mechanisms .

2. Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects. It appears to inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. This inhibition can lead to reduced production of pro-inflammatory mediators.

  • Data Table: Inhibition potency against COX enzymes can be summarized as follows:
Enzyme IC50 (µM)
COX-15.2
COX-23.8

3. Neuroprotective Effects

Recent studies have suggested potential neuroprotective effects of this compound, particularly in models of neurodegeneration. The presence of the trifluoromethoxy group may enhance its ability to cross the blood-brain barrier, making it a candidate for treating conditions like Alzheimer's disease.

  • Research Finding: A study indicated that similar compounds with trifluoromethoxy groups showed reduced neuroinflammation and improved cognitive functions in animal models .

Q & A

Basic: What are the standard synthetic routes for 1-(4-fluorobenzenesulfonyl)-N-[4-(trifluoromethoxy)phenyl]pyrrolidine-2-carboxamide?

Answer:
Synthesis typically involves a multi-step approach:

Pyrrolidine Core Functionalization : Introduce the 4-fluorobenzenesulfonyl group via sulfonylation of pyrrolidine-2-carboxamide under basic conditions (e.g., using triethylamine in dichloromethane) .

Carboxamide Coupling : React the intermediate with 4-(trifluoromethoxy)aniline using coupling agents like EDCI/HOBt or DCC to form the amide bond .

Purification : Employ column chromatography or preparative HPLC (e.g., Ascentis® Express columns) for isolation .
Key challenges include controlling regioselectivity and minimizing side reactions.

Basic: How is the structural identity of this compound confirmed?

Answer:
Structural confirmation relies on:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substituent positions and purity .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+^+ ion) .
  • X-ray Crystallography : For unambiguous stereochemical assignment, single-crystal analysis is recommended (see methods in ).

Advanced: What strategies are used to resolve contradictions in reported biological activity data for this compound?

Answer:
Contradictions may arise from assay variability or impurities. Mitigation strategies include:

  • Replication : Repeat assays under standardized conditions (e.g., enzyme inhibition at fixed ATP concentrations) .
  • Purity Verification : Use HPLC with UV/ELSD detection (≥98% purity threshold) .
  • Computational Validation : Compare molecular docking results (e.g., AutoDock Vina) with experimental IC50_{50} values to identify outliers .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

Answer:
SAR optimization involves:

  • Substituent Variation : Replace the 4-fluorobenzenesulfonyl group with electron-withdrawing groups (e.g., nitro) to enhance target binding .
  • Trifluoromethoxy Modifications : Test analogs with bulkier substituents (e.g., trifluoromethyl) to improve metabolic stability .
  • In Silico Screening : Use Schrödinger Suite or MOE to predict binding affinities before synthesis .

Basic: What analytical methods are suitable for quantifying this compound in reaction mixtures?

Answer:

  • HPLC-UV : Utilize phenyl-hexyl columns (e.g., Ascentis® Express) with gradient elution (acetonitrile/water + 0.1% TFA) .
  • LC-MS/MS : For trace analysis, employ MRM transitions specific to the molecular ion .
  • Calibration Standards : Prepare in triplicate to ensure linearity (R2^2 ≥ 0.995) .

Advanced: How can computational modeling predict this compound’s interaction with biological targets?

Answer:

  • Molecular Docking : Use AutoDock or Glide to simulate binding to enzymes (e.g., kinases) .
  • Molecular Dynamics (MD) : Run 100-ns simulations (AMBER or GROMACS) to assess binding stability .
  • Pharmacophore Mapping : Identify critical interactions (e.g., hydrogen bonds with the sulfonyl group) using Discovery Studio .

Basic: What are the key degradation products under stress conditions?

Answer:
Stress testing (40°C/75% RH, 0.1N HCl/NaOH, oxidative H2_2O2_2) reveals:

  • Hydrolysis : Cleavage of the carboxamide bond to yield 4-(trifluoromethoxy)aniline .
  • Oxidation : Sulfonyl group conversion to sulfonic acid derivatives .
  • Detection : Degradants are identified via HPLC-MS with QDa detectors .

Advanced: What experimental designs are effective for scaling up synthesis?

Answer:

  • Flow Chemistry : Use microreactors to enhance heat/mass transfer and reduce side reactions (e.g., Omura-Sharma-Swern oxidation) .
  • Design of Experiments (DoE) : Optimize parameters (temperature, stoichiometry) via response surface methodology .
  • In-Line Monitoring : Implement PAT tools (FTIR, Raman) for real-time quality control .

Basic: How is crystallographic data utilized to confirm molecular conformation?

Answer:

  • Single-Crystal Growth : Use slow evaporation from ethanol/water mixtures .
  • Data Collection : Synchrotron radiation (λ = 0.71073 Å) for high-resolution diffraction .
  • Refinement : SHELXL software to refine thermal parameters and validate bond lengths/angles .

Advanced: What biochemical assays are recommended to evaluate this compound’s mechanism of action?

Answer:

  • Kinase Inhibition Assays : Use ADP-Glo™ for IC50_{50} determination against kinases (e.g., EGFR, VEGFR) .
  • Cellular Uptake Studies : Fluorescence labeling (e.g., BODIPY-NO2_2) to track intracellular localization .
  • Target Engagement : CETSA (Cellular Thermal Shift Assay) to confirm binding in live cells .

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